molecular formula C12H21BF3NO4 B13592707 3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine; trifluoroacetic acid

3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine; trifluoroacetic acid

Cat. No.: B13592707
M. Wt: 311.11 g/mol
InChI Key: YYKNADBIDWTQEJ-UHFFFAOYSA-N
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Description

3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine; trifluoroacetic acid is a compound that combines the structural features of azetidine and dioxaborolane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine typically involves the reaction of azetidine derivatives with dioxaborolane compounds. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acid derivatives . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the boronic ester group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions include boronic acids, reduced boronic esters, and substituted azetidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The compound’s molecular targets and pathways are primarily related to its reactivity with other chemical species, enabling it to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine is unique due to its combination of azetidine and dioxaborolane structures, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactivity and molecular interactions.

Properties

Molecular Formula

C12H21BF3NO4

Molecular Weight

311.11 g/mol

IUPAC Name

3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H20BNO2.C2HF3O2/c1-8(2)9(3,4)14-11(13-8)10(5)6-12-7-10;3-2(4,5)1(6)7/h12H,6-7H2,1-5H3;(H,6,7)

InChI Key

YYKNADBIDWTQEJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CNC2)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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